molecular formula C11H17BrN2O2 B14651397 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione CAS No. 51785-40-1

1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14651397
CAS No.: 51785-40-1
M. Wt: 289.17 g/mol
InChI Key: NVNBPKBITISMOE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a bromopropyl group and a butyl group attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 5-butylpyrimidine-2,4(1H,3H)-dione with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the pyrimidine compound.

Scientific Research Applications

1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-5-butylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a bromopropyl and a butyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

51785-40-1

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

1-(3-bromopropyl)-5-butylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17BrN2O2/c1-2-3-5-9-8-14(7-4-6-12)11(16)13-10(9)15/h8H,2-7H2,1H3,(H,13,15,16)

InChI Key

NVNBPKBITISMOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(C(=O)NC1=O)CCCBr

Origin of Product

United States

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